Cas no 909010-86-2 (2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester)

Technical Introduction: 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester This compound is a brominated and methyl-substituted thiophene derivative, specifically the ethyl ester of 5-bromo-3-methyl-2-thiophenecarboxylic acid. Its structure incorporates both electron-withdrawing (bromo) and electron-donating (methyl) groups, making it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds. The ethyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions or as a precursor for further functionalization. Its well-defined reactivity profile is advantageous for applications in pharmaceuticals, agrochemicals, and materials science, where precise structural modifications are critical. The compound’s stability and purity are key considerations for reproducible synthetic outcomes.
2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester structure
909010-86-2 structure
Product Name:2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester
CAS No:909010-86-2
MF:C8H9BrO2S
MW:249.124860525131
CID:2153269
Update Time:2025-06-15

2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-methyl-thiophene-2-carboxylic acid ethyl ester
    • 2-Thiophenecarboxylic acid, 5-broMo-3-Methyl-, ethyl ester
    • ethyl 5-bromo-3-methylthiophene-2-carboxylate
    • QNZAHZICJQJSFJ-UHFFFAOYSA-N
    • ethyl 5-bromo-3-methyl-thiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester
    • Inchi: 1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3H2,1-2H3
    • InChI Key: QNZAHZICJQJSFJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C(=O)OCC)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Topological Polar Surface Area: 54.5

2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester Pricemore >>

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2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester Related Literature

Additional information on 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester

Introduction to 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester (CAS No. 909010-86-2)

2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester, with the CAS number 909010-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives family, which is renowned for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromine substituent at the 5-position and a methyl group at the 3-position of the thiophene ring, along with the ethyl ester functionality, contribute to its unique chemical properties and reactivity.

The synthesis and characterization of 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester have been extensively studied due to its utility as a building block in the synthesis of more complex molecules. The bromine atom at the 5-position makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive compounds. Additionally, the methyl group at the 3-position can serve as a handle for further modifications, enabling the development of novel derivatives with tailored biological activities.

In recent years, there has been a surge in research focused on thiophene derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds in treating neurological disorders, infectious diseases, and cancer. Specifically, 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester has been explored as a precursor in the synthesis of thiophene-based drugs that exhibit inhibitory effects on specific enzymes and receptors involved in disease pathogenesis. For instance, researchers have investigated its role in developing inhibitors targeting enzymes overexpressed in cancer cells, demonstrating promising results in preclinical studies.

The ethyl ester group in this compound not only enhances its solubility in organic solvents but also provides a site for further chemical transformations. This versatility makes it an attractive candidate for medicinal chemists seeking to develop new drug candidates. The compound's ability to undergo selective functionalization while maintaining its core thiophene scaffold allows for the creation of structurally diverse libraries of derivatives. These libraries can then be screened for biological activity, providing a rational approach to drug discovery.

One of the most compelling aspects of 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester is its role in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often dysregulated in diseases such as cancer. Thiophene-based kinase inhibitors have shown significant promise in clinical trials due to their ability to selectively target aberrant signaling pathways without affecting normal cellular processes. The bromine and methyl substituents on this compound contribute to its binding affinity and selectivity when designed into kinase inhibitors.

Furthermore, the compound has been utilized in the synthesis of antiviral agents. The structural motif present in 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester is reminiscent of natural products known for their antiviral properties. By leveraging this scaffold, researchers have designed molecules that interfere with viral replication cycles. For example, derivatives of this compound have been shown to inhibit viral proteases and polymerases, thereby reducing viral load in infected cells. These findings underscore the importance of thiophene derivatives as scaffolds for antiviral drug development.

The chemical properties of 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester also make it a valuable tool for material science applications beyond pharmaceuticals. Thiophene derivatives are known for their electronic properties and have been explored as components in organic semiconductors and conductive polymers. The presence of bromine and methyl groups can influence the electronic characteristics of these materials, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

In conclusion,2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester (CAS No. 909010-86-2) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly those targeting neurological disorders and infectious diseases. As research continues to uncover new applications for thiophene derivatives,2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester is poised to play an increasingly important role in both academic research and industrial development.

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